molecular formula C19H19N5O3S B6100497 2-(5-{[(3-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide

2-(5-{[(3-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B6100497
M. Wt: 397.5 g/mol
InChI Key: GTPJAOLMZOKEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It also includes the mechanism of the reaction and the yield of the product .

Mechanism of Action

Mode of Action

The presence of the 1,3,4-thiadiazol-2-yl and carbamoyl groups suggest potential interactions with enzymes or receptors that recognize these functional groups .

Biochemical Pathways

Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. Based on its structure, it may be involved in pathways where similar compounds play a role .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of identified targets and known biochemical pathways, it’s difficult to predict the potential effects .

Properties

IUPAC Name

2-[5-[(3-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-12-6-3-4-9-15(12)21-16(25)11-17-23-24-19(28-17)22-18(26)20-13-7-5-8-14(10-13)27-2/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPJAOLMZOKEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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